2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Library Profiling

Researchers conducting CNS-targeted screening campaigns often face a scarcity of fragment-like molecules with both passive BBB permeability and a defined, versatile vector for SAR exploration. This compound, a synthetic indole-morpholine-pyridine hybrid, is a direct solution, offering a chemically distinct scaffold that cannot be replicated by simple building blocks. - **Unique Chemical Space:** Its C2-methylindole core with a C3-methine-linked morpholinopyridine branch provides a unique vector geometry and LogP profile (~3.0) distinct from pravadoline- or AZD1080-type scaffolds. - **CNS-Optimized Features:** Low tPSA (~30 Ų) and zero H-bond donors predict superior passive BBB permeability, making it an ideal entry for neurodegenerative or neuropsychiatric disease programs. - **Supply Assurance:** Available exclusively through BenchChem's custom synthesis service, ensuring batch-to-batch consistency and reliable, global delivery for your R&D needs.

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
Cat. No. B15101603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole
Molecular FormulaC19H21N3O
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCOCC4
InChIInChI=1S/C19H21N3O/c1-14-18(16-6-2-3-7-17(16)21-14)19(15-5-4-8-20-13-15)22-9-11-23-12-10-22/h2-8,13,19,21H,9-12H2,1H3
InChIKeyORRPPIQZKSMRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-[morpholin-4-yl(pyridin-3-yl)methyl]-1H-indole: Physicochemical Profile and Target Class


2‑Methyl‑3‑[morpholin‑4‑yl(pyridin‑3‑yl)methyl]‑1H‑indole (C₁₉H₂₁N₃O, MW 307.4 g mol⁻¹) is a synthetic indole‑morpholine‑pyridine hybrid containing a 2‑methylindole core linked at the indole 3‑position to a morpholin‑4‑yl(pyridin‑3‑yl)methane branch. The compound belongs to the aminoalkylindole (AAI) and morpholinomethylindole classes, which encompass several pharmacologically active molecules such as pravadoline (cannabinoid receptor ligand) and AZD1080 (GSK3 inhibitor) [1]. As a screening‑library compound, the target molecule is supplied for research‑use‑only (RUO) purposes and is distinct from 1‑methyl‑2‑[(2‑pyridin‑3‑ylmorpholin‑4‑yl)methyl]‑1H‑indole, a regioisomer also available from commercial screening collections . Structural differentiation at the indole methylation site (C2 vs. C1‑methylene‑linker connection) and the attachment mode of the morpholinopyridine moiety create a defined chemical‑space profile that cannot be replicated by simple 2‑methylindole or 3‑morpholinomethylindole building blocks.

Synthetic indole-morpholine-pyridine screening compound
Aminoalkylindole / morpholinomethylindole chemical class
Distinct C2-methyl / C3-pyridin-3-yl substitution pattern

Why This Compound Cannot Be Replaced by a Generic Indole-Morpholine Analog


Attempts to replace 2‑methyl‑3‑[morpholin‑4‑yl(pyridin‑3‑yl)methyl]‑1H‑indole with a generic indole‑morpholine compound are likely to alter critical profiling parameters. The target compound carries a pyridin‑3‑yl substituent directly on the methine linker carbon, yielding a C‑3 indole substitution pattern that differs from both pravadoline (indole‑3‑carbonyl linkage) and AZD1080 (2‑hydroxyindole‑5‑carbonitrile scaffold with pyridin‑2‑yl substitution) [1]. Even a closely related screening‑library isomer—1‑methyl‑2‑[(2‑pyridin‑3‑ylmorpholin‑4‑yl)methyl]‑1H‑indole—exhibits a different calculated LogP (2.00 vs. a predicted ~3.0 for the target compound), a different LogSW, and a different rotatable bond arrangement, all of which influence solubility, permeability, and binding‑site complementarity . Such physicochemical shifts are sufficient to alter performance in cellular assays, fragment‑based screening campaigns, or structure‑activity relationship (SAR) studies where precise vector geometry and hydrophobicity are being interrogated.

Pattern shift
C3-morpholinopyridinyl substitution may alter binding-site complementarity vs. carbonyl-linked pravadoline analogs.
Isomer mismatch
Regioisomer exhibits different calculated LogP and solubility; physicochemical profiles may not transfer directly.
Scaffold context
Pyridin-3-yl methine linker geometry differs from 2-hydroxyindole-5-carbonitrile scaffolds; SAR interpretation may shift.

Quantitative Evidence vs. Closest Structural Analogs


Physicochemical Differentiation from the 1-Methyl Regioisomer

The target compound's pyridin‑3‑yl‑morpholinomethyl branch is attached at the indole 3‑position on a methine carbon bearing a 2‑methyl substituent, whereas the commercially available regioisomer 1‑methyl‑2‑[(2‑pyridin‑3‑ylmorpholin‑4‑yl)methyl]‑1H‑indole positions the methyl group at the indole 1‑position and connects the morpholinopyridine group through a methylene linker at indole C2. This difference is reflected in calculated physicochemical descriptors: the regioisomer exhibits a reported LogP of 2.00 and a calculated logSW of −0.84, whereas the target compound's predicted LogP is approximately 3.0 (based on structural analogs with similar indole‑morpholine‑pyridine topology) . The estimated ~1‑log‑unit increase in lipophilicity for the target compound corresponds to a ~10‑fold higher octanol‑water partition coefficient, which can affect solubility, passive membrane permeability, and non‑specific protein binding in biochemical and cell‑based assays .

Physicochemical Differentiation
Data to verify
Target: Predicted LogP ≈ 3.0
Regioisomer: Reported LogP = 2.00, LogSW = −0.84
~1-log-unit lipophilicity shift may affect permeability and non-specific binding.
In silico prediction; source-specific review needed.
Medicinal Chemistry Fragment-Based Drug Discovery Chemical Library Profiling

Scaffold Comparison: Indole-Morpholinopyridine vs. Pravadoline-Class Cannabinoid Ligands

The prototypical aminoalkylindole pravadoline (IC₅₀ = 3.16 μM at rat cerebellar cannabinoid CB1/CB2 receptors) carries a 4‑methoxybenzoyl group at indole C3 and a morpholinoethyl chain at indole N1, whereas the target compound replaces these with a 2‑methyl group at indole C2 and a morpholin‑4‑yl‑(pyridin‑3‑yl)methyl substituent at C3 [1]. The replacement of the carbonyl‑linked 4‑methoxyphenyl with a methine‑linked pyridin‑3‑yl group eliminates the hydrogen‑bond‑acceptor capacity of the carbonyl oxygen while introducing a basic pyridine nitrogen. This change is expected to reduce affinity at cannabinoid receptors while potentially creating complementarity for protein targets that recognize a pyridine‑basic amine pharmacophore, such as certain kinases (e.g., GSK3β, target of AZD1080) or G‑protein‑coupled receptors (GPCRs) that engage a protonated pyridine moiety [2]. Because the binding data for the target compound at human CB1, GSK3β, or GPCR targets are not publicly available, this inference is derived from class‑level scaffold analysis and should be validated experimentally.

Scaffold vs. Cannabinoid Ligands
Class-level inference
Target: No published CB1/CB2 data
Pravadoline: IC₅₀ = 3.16 × 10³ nM (CB1/2)
4-methoxybenzoyl pharmacophore absent; cannabinoid off-target activity may be reduced.
Requires experimental target profiling.
Cannabinoid Pharmacology Receptor Binding Selectivity Chemical Probe Design

Predicted Blood-Brain Barrier Penetration vs. AZD1080 and Pravadoline

Computational ADME prediction tools (e.g., SwissADME, pkCSM) estimate that the target compound possesses a molecular weight (307.4 g mol⁻¹), topological polar surface area (tPSA ≈ 30.3 Ų), and number of hydrogen‑bond donors (0) that fall within favorable ranges for oral bioavailability and passive blood‑brain barrier (BBB) penetration . In contrast, AZD1080 (MW 334.37, tPSA ≈ 82 Ų, Hdon = 1) contains a nitrile and a hydroxyl group that increase polarity and reduce passive CNS permeability relative to the target compound [1]. Pravadoline (MW 392.5, tPSA ≈ 42 Ų) is larger and contains a methoxy‑benzoyl group that further reduces its CNS drug‑likeness [2]. The target compound's lower tPSA and zero hydrogen‑bond donor count predict superior passive BBB penetration: an estimated brain‑to‑plasma unbound partition coefficient (Kp,uu) that is potentially 3‑ to 5‑fold higher than that of AZD1080, based on published correlations between tPSA, H‑bond donor count, and CNS penetration . These predictions require experimental confirmation (e.g., MDCK‑MDR1 permeability assay or in situ brain perfusion) and are included here solely as class‑based inferences.

Predicted BBB Penetration
Class-level inference
Target: tPSA ≈ 30 Ų, Hdon = 0
AZD1080: tPSA ≈ 82 Ų, Hdon = 1
Lower tPSA supports predicted CNS permeability; experimental Kp,uu not determined.
In silico ADME; MDCK-MDR1 or perfusion data needed.
CNS Drug Discovery ADME Prediction Blood-Brain Barrier Penetration

Synthetic Accessibility and C3-Substitution Pattern Advantage

The target compound is synthesized via a Mannich‑type condensation of 2‑methylindole with morpholine and pyridine‑3‑carboxaldehyde, affording the tertiary amine product in a single step . This route yields the C3‑substituted product with a well‑defined stereocenter at the methine carbon (racemic mixture unless resolved). By contrast, analogous 2‑methylindole‑3‑ketone derivatives (e.g., pravadoline core) require a Friedel‑Crafts acylation step that introduces a carbonyl group and a different electronic and steric profile at the indole C3 position [1]. The Mannich‑derived C(sp³)‑morpholine‑pyridine linkage provides a vector angle and conformational flexibility distinct from the planar C3‑carbonyl linkage, potentially enabling interactions with protein binding pockets that are sterically inaccessible to pravadoline‑type ketones. The compound is available from at least one commercial supplier as a dry‑film stock (screening‑grade), which reduces procurement lead time compared to custom synthesis of bespoke C3‑functionalized indoles .

Synthetic Accessibility
Supporting evidence
One-step Mannich condensation (racemic)
Comparators: 3–5 synthetic steps
May reduce custom synthesis lead time for SAR expansion.
Commercial availability as screening-grade dry film.
Organic Synthesis Chemical Procurement Strategy Scaffold Diversity

Recommended Procurement and Use Scenarios


Fragment-Based Screening for CNS Targets with Pyridine-Amine Pharmacophore

The compound's low tPSA (~30 Ų), zero H‑bond donor count, and basic pyridine nitrogen make it a suitable entry for fragment‑ or small‑molecule screening libraries aimed at CNS‑expressed targets such as GPCRs, ion channels, or kinases. Its predicted superior passive BBB permeability relative to AZD1080 [1] positions it as an alternative scaffold for early‑stage hit identification in neurodegenerative disease or neuropsychiatric programs where CNS exposure is a key requirement.

SAR Expansion of Indole C2-Methyl and C3-Pyridine Vectors

Researchers investigating the structure‑activity relationship of indole C2‑methyl and C3‑heteroaryl‑morpholine substituents can use the compound as a core scaffold. Its C3‑morpholinopyridinyl substitution pattern is orthogonal to pravadoline‑type C3‑carbonyl derivatives [2], allowing simultaneous SAR exploration of two distinct chemotypes within the same screening campaign. The availability of the closely related regioisomer 1‑methyl‑2‑[(2‑pyridin‑3‑ylmorpholin‑4‑yl)methyl]‑1H‑indole enables direct comparative analysis of indole methylation position effects on target affinity and selectivity.

Chemical Probe Development for Pyridine-Basic Amine Recognition

The methine‑linked pyridin‑3‑yl group provides a basic nitrogen (pKa ~5.0–5.5 for pyridine) that can form a charge‑assisted hydrogen bond or a cation‑π interaction with acidic or aromatic residues in target binding pockets. This feature differentiates the compound from morpolinomethyl‑indoles lacking a pyridine ring and from indole‑3‑carbonyl compounds (e.g., pravadoline) where the basic amine is absent . The target compound can therefore serve as a chemical probe template for targets such as certain kinases, phosphodiesterases, or GPCRs that require a weakly basic heteroaryl‑amine pharmacophore.

Analytical Reference Standard for Indole-Morpholine-Pyridine Hybrids

The compound's well‑defined molecular formula (C₁₉H₂₁N₃O), single stereocenter (racemic), and characteristic InChI key (ORRPPIQZKSMRDI‑UHFFFAOYSA‑N) make it suitable as an analytical reference standard for LC‑MS or HPLC method development in medicinal chemistry laboratories working with structurally related screening hits. Its distinct retention time—shifted relative to the 1‑methyl‑2‑[(pyridin‑3‑ylmorpholinyl)methyl]‑1H‑indole regioisomer due to the ~1‑log‑unit LogP difference —provides a useful system suitability check for chromatographic separation of indole positional isomers.

Application
Selection Property
Validation Focus
CNS fragment-based screening
Low tPSA, zero H-bond donors
Predicted CNS-permeability profile
Indole C2/C3 SAR expansion
C3-morpholinopyridinyl vector architecture
Regioisomer comparative analysis
Chemical probe: pyridine-amine recognition
Methine-linked pyridin-3-yl basic amine
Target-engagement assay context
Analytical reference standard
Distinct retention-time profile
Chromatographic isomer separation
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